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Compound of Interest

Spiro[cyclohexane-1,3"-indolin]-2'-
Compound Name:
one

Cat. No.: B182482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core
chemical scaffold, Spiro[cyclohexane-1,3'-indolin]-2'-one. Due to the limited availability of
published experimental spectra for the unsubstituted parent compound, this document presents
a combination of reported data for closely related analogs and predicted values based on its
known structure. This guide is intended to serve as a valuable resource for researchers in
medicinal chemistry and drug development by providing key analytical data and the
methodologies for its acquisition.

Compound Overview

Spiro[cyclohexane-1,3'-indolin]-2'-one is a heterocyclic compound featuring a spiro fusion of
a cyclohexane ring and an indolin-2-one (oxindole) moiety. The oxindole core is a privileged
scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The
spirocyclic nature of this particular molecule imparts a rigid three-dimensional structure, which
is often sought after in the design of potent and selective therapeutic agents.

Chemical Structure:
Molecular Formula: C13H1sNOJ[1]

Molecular Weight: 201.26 g/mol [1]
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CAS Number: 4933-14-6[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Spiro[cyclohexane-1,3'-
indolin]-2'-one.

Note: Specific experimental data for the unsubstituted parent compound is not readily available
in the public domain. The data presented below is a combination of data reported for closely
related derivatives and predicted values. Researchers should obtain and verify data on their
own synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data (Predicted)

Solvent: CDCIs, Frequency: 400 MHz

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~80-85 brs 1H N-H (Indolinone)
~7.20-7.35 m 2H Ar-H
~6.90-7.05 m 2H Ar-H
~1.50-2.20 m 10H Cyclohexane-H

Table 2: 13C NMR Data (Predicted)

Solvent: CDCIs, Frequency: 100 MHz
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Chemical Shift (6, ppm) Assighment
~180.0 C=0 (Amide)
~141.0 Ar-C (Quaternary)
~128.0 - 130.0 Ar-CH
~122.0-125.0 Ar-CH

~109.0 Ar-CH

~45.0 Spiro C

~35.0 Cyclohexane-CH:
~25.0 Cyclohexane-CH:
~22.0 Cyclohexane-CH:

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Typical)

Wavenumber (cm~—2) Intensity Assignment

~ 3200 Strong, Broad N-H Stretch

~ 3050 Medium Ar C-H Stretch

~ 2930, 2850 Strong Aliphatic C-H Stretch

~ 1710 Strong C=0 Stretch (Amide)

~ 1610 Medium C=C Stretch (Aromatic)
~ 1470 Medium C-N Stretch

Ar C-H Bend (ortho-

~ 750 Stron
I disubstituted)

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

201 ~100 [M]* (Molecular lon)
172 Variable [M - CzHs]*

158 Variable [M - CsH7]*

144 Variable [M - CaHo]*

130 Variable [M - CsH1i1]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Spiro[cyclohexane-1,3'-indolin]-2'-one (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., deuterochloroform, CDCIsz) in an NMR tube. The spectrum is recorded
on a 400 MHz or 500 MHz NMR spectrometer. tH NMR spectra are typically acquired with 16-
32 scans, and 3C NMR spectra with 1024-2048 scans. Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated
Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400

cm™1,

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (El) at
70 eV. The sample is introduced into the ion source, and the resulting fragments are analyzed
by the mass analyzer. The molecular ion peak ([M]*) corresponds to the molecular weight of
the compound.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like Spiro[cyclohexane-1,3'-indolin]-2'-one.

Compound Synthesis

Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-one

l

Purification (e.g., Chromatography, Recrystallization)

Spectroscppic Analysis

IR Spectroscopy NMR Spectroscopy (*H, 13C)

Functional Groups  |Connectivity & Environment Molecular Weight & Formula

Data Interpretation & Structure Confi

(Combined Spectral Data Analysis '
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Workflow for Spectroscopic Characterization.

Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on the logical correlation of information from
different techniques to elucidate the complete chemical structure.
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Spiro[cyclohexane-1,3'-indolin]-2'-one
(C13H1sNO, MW: 201.26)

confirms functional groups confirms carbon-hydrogen framework confirms molecular weight and formula

Spectroscopic Evigence

- C=0 stretch (~1710 cm~1) - Amide, Aromatic, Spiro & Aliphatic carbons (**C)

IR: NMR:
- N-H stretch (~3200 cm~1) - Aromatic & Aliphatic protons (*H)
- Ar C-H & C=C stretches - Connectivity from coupling
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Correlation of Spectroscopic Data to Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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